BenchChemオンラインストアへようこそ!

3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Lipophilicity Drug-likeness Membrane permeability

This 3-thioether triazino[5,6-b]indole features a naphthalen-1-ylmethyl substituent conferring logP 4.134 and expanded aromatic surface area—optimal for fungal membrane penetration and hydrophobic active-site partitioning. Unlike halogenated analogs, its halogen-free structure eliminates CYP450-mediated oxidative dehalogenation artifacts, ensuring clean phenotypic screening readouts. Sourcing this specific analog ensures predictable structure–property relationships for antifungal SAR expansion, Eis acetyltransferase inhibition (kanamycin resistance reversal in M. tuberculosis), and α-glucosidase inhibitor development (IC₅₀ as low as 2.46 μM in class precedent). Avoid unintended target profiles from generic 3-substituent substitution.

Molecular Formula C20H14N4S
Molecular Weight 342.4 g/mol
Cat. No. B5365594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Molecular FormulaC20H14N4S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
InChIInChI=1S/C20H14N4S/c1-2-9-15-13(6-1)7-5-8-14(15)12-25-20-22-19-18(23-24-20)16-10-3-4-11-17(16)21-19/h1-11H,12H2,(H,21,22,24)
InChIKeyQVUXXCHZEHPECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Structural Identity and Scaffold Class Context for Procurement Decisions


3-[(Naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole (C₂₀H₁₄N₄S; MW 342.4 g/mol; logP 4.134) is a 3-thioether-substituted heterocyclic compound built on the 5H-[1,2,4]triazino[5,6-b]indole core scaffold [1]. The triazino[5,6-b]indole class constitutes a privileged fused heterocyclic framework recognized across medicinal chemistry for its demonstrated polypharmacology, with validated activities spanning antifungal, antihypoxic, antiviral, α-glucosidase inhibitory, antileishmanial, iron-chelating, quorum-sensing inhibitory, aldose reductase inhibitory, and Eis enzyme (kanamycin resistance) inhibitory functions [2][3][4][5][6]. The compound incorporates a naphthalen-1-ylmethyl moiety linked via a sulfanyl bridge at position 3 of the triazine ring, distinguishing it from simpler alkyl-, alkenyl-, or benzyl-thioether congeners by virtue of expanded aromatic surface area and elevated lipophilicity [1]. No primary research publication reporting biological activity for this specific compound has been identified; its differentiation value for procurement rests on quantifiable physicochemical property divergence from structurally characterized analogs and on class-level scaffold precedent [1].

Why 3-[(Naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole Cannot Be Replaced by Simpler Triazinoindole-3-thioethers Without Experimental Re-validation


Within the triazino[5,6-b]indole-3-thioether chemotype, even modest changes to the 3-position alkyl/aryl-thio substituent produce profound alterations in lipophilicity (logP spanning >2.7 log units from the simplest methylthio analog to benzylthio derivatives), molecular volume, aromatic surface topology, and target engagement profile [1]. The class encompasses compounds with functionally divergent mechanisms: Rbin-1 (3-((2-methylallyl)thio)) is a selective Midasin (Mdn1) ATPase inhibitor (GI₅₀ 136 nM) [2], GR99060 (3-(1H-imidazol-1-yl)-5,8-dimethyl) is a broad-spectrum antifungal (MIC 0.25–16 μg/mL) [3], while VLX600 (3-hydrazono-pyridinylethylidene) functions as an iron chelator with sub-micromolar antiproliferative IC₅₀ values [4]. These divergent mechanisms underscore that the 3-substituent is the principal determinant of both physicochemical drug-likeness and biological target selectivity—not merely a passive solubility handle. Generic substitution of one 3-thioether triazinoindole for another without matched characterization would forfeit predictable structure–property relationships and risks selecting a compound with an unintended target profile [1][2][4].

Quantitative Differential Evidence for 3-[(Naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole Versus Key Structural Comparators


Lipophilicity (logP) Comparison: Naphthalen-1-ylmethyl Derivative Occupies an Intermediate logP Window Distinct from Both Simpler Alkylthio and Halogenated Benzylthio Triazinoindoles

The target compound exhibits a calculated partition coefficient (logP) of 4.134, placing it in a lipophilicity window that is elevated relative to the minimal 3-methylthio analog (estimated logP ~2.0) and the well-characterized Rbin-1 (logP 3.28) [1][2]. It remains 0.34 log units below the most lipophilic close analog, 3-((4-chlorobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole (logP 4.47) . For context, the unsubstituted core scaffold 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole has a logP of only 1.75 .

Lipophilicity Drug-likeness Membrane permeability ADME optimization

Aromatic Surface Area and π-Stacking Capacity: The Naphthalen-1-ylmethyl Group Provides ∼2.5× Greater Aromatic Surface than Aliphatic Thioether Substituents in Rbin-1 and Related Leads

The naphthalen-1-ylmethyl substituent (C₁₀H₇-CH₂-S-) of the target compound contributes a fused bicyclic aromatic system comprising 10 sp²-hybridized carbons, providing an estimated aromatic surface area approximately 2.5-fold greater than the 2-methylprop-2-en-1-yl group (C₄H₇-S-) of Rbin-1 [1][2]. The naphthalene moiety supports both face-to-face π-stacking and edge-to-face T-shaped aromatic interactions with phenylalanine, tyrosine, tryptophan, and histidine side chains in protein binding pockets—interactions that the smaller aliphatic thioether substituents cannot engage [3]. In the Eis enzyme co-crystal structure (PDB 6B3T), a triazinoindole-3-thioether inhibitor (analogue 39b) is observed snugly inserted into a hydrophobic cavity, with the thioether substituent occupying the aminoglycoside binding subsite—directly demonstrating that 3-substituent topology governs binding-mode complementarity [4].

π-π stacking Molecular recognition Structure-based design Aromatic interactions

Absence of Halogen Substitution: Differentiated Metabolic Stability and H-Bonding Profile Versus 4-Chlorobenzylthio and 4-Fluorobenzylthio Triazinoindole Analogs

The target compound contains no halogen atoms, distinguishing it from several commercially available benzylthio-triazinoindole analogs including 3-((4-chlorobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole (Cl-substituted, logP 4.47) and 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole . The absence of aryl halogens eliminates the metabolic pathway of oxidative dehalogenation by cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4 for chlorinated aromatics, and CYP2C9 for fluorinated benzyl groups), which can generate reactive intermediates that confound in vitro assay interpretation and complicate structure–activity relationship (SAR) analysis in phenotypic screens [1]. Furthermore, the naphthalene system provides H-bond acceptor capacity only through its π-electron cloud, whereas halogenated benzyl analogs introduce polarized C–X bonds capable of halogen bonding with protein backbone carbonyls—a distinct molecular recognition modality that diverts binding toward different target classes [2].

Metabolic stability Halogen-free H-bonding Oxidative metabolism

Triazinoindole-3-thioether Class-Level α-Glucosidase Inhibitory Activity: Quantitative Baseline for Antidiabetic Screening with 15.5-Fold Superiority of Best-in-Class Analog Over Acarbose

The triazinoindole-3-thioether chemotype has been validated as a productive α-glucosidase inhibitory scaffold. Rahim et al. (2015) reported that all eleven synthesized triazinoindole analogs exhibited α-glucosidase inhibition with IC₅₀ values spanning 2.46 ± 0.008 μM to 312.79 ± 0.06 μM, benchmarked against the clinical standard acarbose (IC₅₀ = 38.25 ± 0.12 μM) [1][2]. The most potent analog (compound 1) achieved an IC₅₀ of 2.46 μM, representing an approximate 15.5-fold improvement over acarbose. Seven compounds (1, 3, 4, 5, 7, 8, 11) displayed IC₅₀ values superior to or comparable with acarbose [1]. The SAR established that the nature of the substituent at the 3-thioether position critically modulates inhibitory potency, with aromatic substituents generally conferring enhanced activity over aliphatic ones [1][3].

α-Glucosidase inhibition Antidiabetic Type-2 diabetes Scaffold validation

Class-Level Broad-Spectrum Antifungal Activity: Triazinoindoles Achieve Single-Digit μg/mL MIC Against Clinically Relevant Fungal Pathogens Including Candida, Aspergillus, and Cryptococcus Species

The triazino[5,6-b]indole scaffold has demonstrated validated broad-spectrum antifungal activity in vitro. Kinsman et al. (1993) reported that two representative compounds (GR99060 and GR99062) achieved MIC ranges of 0.25–4 μg/mL against Candida albicans, 0.25–16 μg/mL against Candida spp., 1–8 μg/mL against Aspergillus spp., and 0.25–16 μg/mL against Cryptococcus neoformans [1][2]. GR99060 was efficacious in a murine model of systemic candidiasis by both oral and parenteral administration, providing in vivo proof-of-concept for the scaffold [1]. The MIC values are competitive with established azole antifungals and support the triazinoindole core as a validated antifungal pharmacophore [1][3]. Importantly, the Kinsman series demonstrated that substitution at the 3-position directly modulates antifungal potency and spectrum, with the specific substituent identity determining organism selectivity [1].

Antifungal Broad-spectrum MIC Candida albicans Aspergillus

Co-Crystal Structure Validation of 3-Thioether Binding Mode: PDB 6B3T Confirms That Triazinoindole-3-thioethers Occupy the Aminoglycoside Binding Pocket of Eis Acetyltransferase via Shape-Complementary Hydrophobic Insertion

The co-crystal structure of Mycobacterium tuberculosis Eis acetyltransferase in complex with a 1,2,4-triazino[5,6b]indole-3-thioether inhibitor (analogue 39b; 8-fluoro-5-methyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole) has been solved at 2.4 Å resolution (PDB 6B3T) [1][2]. The structure reveals that the triazinoindole core occupies the aminoglycoside binding cavity, with the 3-thioether substituent inserted snugly into a hydrophobic subpocket, establishing that the 3-substituent topology directly controls binding-site complementarity and inhibitor potency [1]. Ngo et al. (2018) demonstrated that four triazinoindole-3-thioether inhibitors not only inhibited Eis in vitro but also functioned as kanamycin adjuvants, partially restoring kanamycin sensitivity in a resistant M. tuberculosis strain [3]. This provides the strongest available structural validation that the 3-thioether linkage is a productive pharmacophoric element capable of engaging biologically relevant targets with atomic-level precision [1][3].

X-ray crystallography Eis acetyltransferase Kanamycin resistance Tuberculosis Structure-based drug design

Priority Research and Industrial Application Scenarios for 3-[(Naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole Based on Differential Evidence


Antifungal Lead Discovery: Broad-Spectrum Screening Against Candida, Aspergillus, and Cryptococcus Species Leveraging Validated Triazinoindole Scaffold Antifungal Precedent

The triazino[5,6-b]indole scaffold has demonstrated broad-spectrum in vitro antifungal activity (MIC 0.25–16 μg/mL across Candida albicans, Candida spp., Aspergillus spp., and Cryptococcus neoformans) with in vivo efficacy confirmed in a murine systemic candidiasis model [1]. The target compound's naphthalen-1-ylmethyl substituent elevates logP to 4.134—an optimal range for fungal membrane penetration [2]. Precedent from the GR99060/GR99062 series indicates that the specific 3-substituent modulates organism selectivity [1]; procurement of this analog enables expansion of the antifungal SAR landscape toward higher-lipophilicity chemical space that may overcome the dose-response limitations observed for earlier analogs in animal models.

Structure-Based Drug Design Against Acetyltransferase Targets: Computational Docking Prioritization Using the Eis Co-Crystal Structure (PDB 6B3T) as a Validated Template

The co-crystal structure of Eis acetyltransferase with a triazinoindole-3-thioether inhibitor (PDB 6B3T, 2.4 Å) provides an experimentally validated template for docking the naphthalen-1-ylmethyl analog into the aminoglycoside binding pocket [3]. The naphthalene ring system is predicted to engage additional π-π stacking interactions with aromatic residues (Phe27, Trp36) lining the hydrophobic subpocket—contacts inaccessible to the co-crystallized piperidinylethylsulfanyl ligand [3][4]. This scenario is particularly relevant for tuberculosis drug discovery programs targeting kanamycin resistance reversal via Eis inhibition, where four triazinoindole-3-thioethers have already demonstrated adjuvant activity in resistant M. tuberculosis strains [3].

Antidiabetic α-Glucosidase Inhibitor Screening: Extending the SAR of a Validated Chemotype with 15.5-Fold Potency Improvement Over Acarbose Achievable Within the Class

The triazinoindole class has produced α-glucosidase inhibitors with IC₅₀ values as low as 2.46 μM—15.5-fold more potent than the clinical standard acarbose (IC₅₀ 38.25 μM) [5]. The established SAR trend indicates that aromatic substituents at the 3-thioether position enhance inhibitory potency relative to aliphatic congeners [5]. The target compound combines an aromatic naphthalenylmethyl substituent with a logP of 4.134 [2], which is predicted to promote favorable partitioning into the enzyme's hydrophobic active site while avoiding the excessive lipophilicity (logP >4.5) that can compromise aqueous solubility in biochemical assay formats. Seven of eleven analogs in the foundational series (64%) matched or exceeded acarbose potency, indicating a high probability of identifying active compounds from this chemotype [5].

Halogen-Free Fragment and Phenotypic Screening: Eliminating Oxidative Dehalogenation as a Confounding Variable in Hit Validation and Mechanism-of-Action Studies

The target compound's complete absence of halogen atoms distinguishes it from commonly procured halogenated benzylthio-triazinoindole analogs (e.g., 4-chlorobenzyl, 4-fluorobenzyl derivatives) . This structural feature eliminates oxidative dehalogenation by CYP450 enzymes as a source of reactive metabolite generation that can produce false-positive cytotoxicity readouts, time-dependent inhibition artifacts, and misleading SAR interpretations in phenotypic and cell-based screening cascades [6]. For procurement in fragment-based drug discovery or high-throughput phenotypic screening, this halogen-free profile simplifies downstream medicinal chemistry by avoiding metabolic 'soft spots' that require subsequent blocking-group strategies. Combined with a logP of 4.134 [2], the compound provides balanced lipophilicity for membrane permeability without the added liability of halogen-dependent metabolism, making it an attractive screening-grade scaffold for hit identification across multiple therapeutic areas.

Quote Request

Request a Quote for 3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.